molecular formula C18H18BrNO3 B2853800 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate CAS No. 1794778-26-9

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate

Cat. No.: B2853800
CAS No.: 1794778-26-9
M. Wt: 376.25
InChI Key: CPUGYJBKYUVHGN-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate is a versatile chemical compound used in various scientific research applications. Its unique properties make it suitable for applications in drug synthesis, material science, and chemical analysis.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target enzymes likeCathepsin K . Cathepsin K is a protease enzyme that plays a crucial role in the degradation of proteins, particularly in the breakdown of collagen in bones.

Mode of Action

It’s worth noting that bromophenyl groups are often involved inSuzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This could suggest that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in pathways related toprotein degradation . The downstream effects of these pathways could include the regulation of various cellular processes, including cell growth and response to stress.

Result of Action

Based on its potential targets, it could influence processes such asprotein degradation . This could have various downstream effects, potentially influencing cell growth, differentiation, and response to stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in biochemical studies to investigate molecular interactions and pathways.

    Industry: The compound is used in material science for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • {[(4-Chlorophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate
  • {[(4-Fluorophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate
  • {[(4-Methylphenyl)methyl]carbamoyl}methyl 4-ethylbenzoate

Uniqueness

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate is unique due to the presence of the bromine atom, which imparts specific chemical properties such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-ethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-2-13-3-7-15(8-4-13)18(22)23-12-17(21)20-11-14-5-9-16(19)10-6-14/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUGYJBKYUVHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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